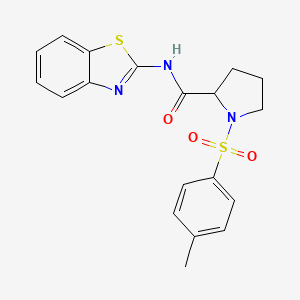

N-(1,3-苯并噻唑-2-基)-1-(4-甲基苯基)磺酰基吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and sulfonyl moieties. These types of compounds are often studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties, as well as their use in green chemistry due to their interesting chemical structures and reactivity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis approach due to the use of water as a solvent . Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with an imidazolide precursor . These methods highlight the versatility of benzothiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as 1H-NMR and X-ray diffraction analysis. The structure-activity relationship studies reveal that the spatial arrangement of the benzothiazole and other moieties, such as pyridine, can significantly influence the biological activity of these compounds . The molecular conformation is crucial for understanding the pharmacological properties of these molecules.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including condensation with amines to form sulphonamide derivatives . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder reactions such as acylation . The chemical behavior of these compounds is essential for designing molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, partition coefficients, and stability, are important for their pharmacokinetic profiles. For example, the lipophilic nature of certain benzamide derivatives can affect their ability to penetrate biological membranes, which is crucial for their distribution in the body and their potential as pharmaceutical agents . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .

Relevant Case Studies

Several studies have demonstrated the biological activities of benzothiazole derivatives. For instance, some derivatives have shown significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains . Additionally, certain compounds have exhibited analgesic and anti-inflammatory properties, with some exceeding the effectiveness of known drugs . The anticancer activity of these molecules has also been evaluated, with some compounds showing promising results against breast cancer cells . These case studies underscore the therapeutic potential of benzothiazole derivatives in treating various diseases.

科学研究应用

合成和生物活性

利尿活性:Yar & Ansari (2009 年) 的一项研究合成了一系列化合物,包括 N-(1,3-苯并噻唑-2-基)-1,1'-联苯-4-甲酰胺,并评估了它们的体内利尿活性。该系列中的一种化合物表现出有希望的结果 (Yar 和 Ansari,2009 年)。

抗菌和其他活性:Patel 等人 (2009 年) 进行了一项研究,他们合成了具有磺酰胺喹唑啉基咪唑的各种取代苯并噻唑,并评估了它们的抗菌、抗炎、抗惊厥和驱虫活性 (Patel 等人,2009 年)。

构效关系:Ukrainets 等人 (2019 年) 探索了 N-吡啶基-4-甲基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-甲酰胺的合成和构效关系。他们的研究包括量子和化学计算以及药理学筛选,表明合成的物质具有镇痛和抗炎特性 (Ukrainets 等人,2019 年)。

抗菌和抗真菌特性:Incerti 等人 (2017 年) 的一项研究合成了 N-(2-苯基-4-氧代-1,3-噻唑烷-3-基)-1,2-苯并噻唑-3-甲酰胺/乙酰胺并评估了它们的抗菌活性,对各种细菌和真菌表现出有效的活性 (Incerti 等人,2017 年)。

抗癌评估:Senthilkumar 等人 (2021 年) 合成了 N-[4-(1,3-苯并噻唑-2-基甲酰氨基)苯基]吡嗪-2-甲酰胺并评估了其抗菌、抗真菌和抗癌活性,特别是对乳腺癌细胞的活性 (Senthilkumar 等人,2021 年)。

抗惊厥活性:Khokra 等人 (2019 年) 报道了苯并噻唑偶联磺胺衍生物的合成并评估了它们的抗惊厥潜力,结果表明一些合成的化合物在这方面表现出显着的活性 (Khokra 等人,2019 年)。

属性

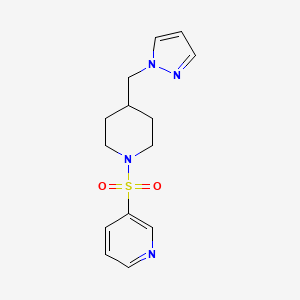

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-8-10-14(11-9-13)27(24,25)22-12-4-6-16(22)18(23)21-19-20-15-5-2-3-7-17(15)26-19/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTHKFKUXFFOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)